2-Octanethiol, also known by its IUPAC name, is an organic compound with the molecular formula and a molecular weight of approximately 146.29 g/mol. It is classified as a straight-chain aliphatic thiol, characterized by the presence of a sulfur atom bonded to a carbon chain. Specifically, 2-octanethiol features a thiol group (-SH) attached to the second carbon of an octane chain, giving it unique properties compared to other thiols. This compound is known for its strong odor, reminiscent of garlic or onions, which is typical for many thiols due to the presence of sulfur .
Research on the biological activity of 2-octanethiol indicates potential antimicrobial properties. Thiols are known to interact with various biological molecules and can influence cellular processes. For instance, 2-octanethiol may exhibit cytotoxic effects against certain cancer cell lines due to its ability to modulate redox states within cells. Additionally, its strong odor can act as a deterrent against pests and may have applications in pest control .
There are several methods for synthesizing 2-octanethiol:
These methods highlight the versatility in synthesizing 2-octanethiol from various precursors.
2-Octanethiol finds applications in several fields:
Interaction studies involving 2-octanethiol often focus on its role in self-assembled monolayers and its interactions with metals like gold. These studies reveal how 2-octanethiol can influence the electronic properties and stability of surfaces when used in combination with other thiols or functional groups. For example, experiments have shown that mixed monolayers containing 2-octanethiol exhibit unique phase behaviors that affect their stability and reactivity .
Several compounds share structural similarities with 2-octanethiol, including:
Compound | Molecular Formula | Position of Thiol Group | Unique Properties |
---|---|---|---|
1-Octanethiol | Terminal | Lower boiling point than 2-octanethiol | |
2-Octanethiol | Second | Stronger odor; potential biological activity | |
3-Octanethiol | Third | Different reactivity patterns | |
Octyl Mercaptan | Varies | Commonly used synonym |
The uniqueness of 2-octanethiol lies in its specific position of the thiol group, which influences its reactivity and applications compared to other similar compounds.